
(Butan-2-yl)(3,4-dimethylphenyl)difluorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butan-2-yl)(3,4-dimethylphenyl)difluorosilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two fluorine atoms, a butan-2-yl group, and a 3,4-dimethylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(3,4-dimethylphenyl)difluorosilane typically involves the reaction of a silicon-containing precursor with appropriate organic reagents. One common method is the hydrosilylation reaction, where a silicon hydride reacts with an alkene or alkyne in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions may involve the conversion of the silicon-fluorine bonds to silicon-hydrogen bonds using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions to prevent hydrolysis.
Substitution: Alkoxides, amines; reactions may require the presence of a base to facilitate the nucleophilic attack.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Silanes with silicon-hydrogen bonds.
Substitution: Silicon-containing compounds with new functional groups replacing the fluorine atoms.
科学的研究の応用
(Butan-2-yl)(3,4-dimethylphenyl)difluorosilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-silicon bonds.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its role in the synthesis of silicon-containing pharmaceuticals, which may exhibit unique pharmacokinetic properties.
Industry: Utilized in the production of specialty polymers and materials with enhanced thermal and chemical stability.
作用機序
The mechanism by which (Butan-2-yl)(3,4-dimethylphenyl)difluorosilane exerts its effects depends on the specific reaction or application. In general, the silicon atom’s ability to form stable bonds with various elements, such as carbon, oxygen, and nitrogen, plays a crucial role. The compound’s reactivity is influenced by the electronic and steric effects of the substituents attached to the silicon atom. For example, in nucleophilic substitution reactions, the silicon-fluorine bonds are susceptible to attack by nucleophiles due to the high electronegativity of fluorine, which makes the silicon atom more electrophilic.
類似化合物との比較
(Butan-2-yl)(3,4-dimethylphenyl)chlorosilane: Similar structure but with chlorine atoms instead of fluorine.
(Butan-2-yl)(3,4-dimethylphenyl)methylsilane: Contains a methyl group instead of fluorine atoms.
(Butan-2-yl)(3,4-dimethylphenyl)trimethylsilane: Features three methyl groups attached to the silicon atom.
Uniqueness: (Butan-2-yl)(3,4-dimethylphenyl)difluorosilane is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its analogs with chlorine or methyl groups. The fluorine atoms increase the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. Additionally, the fluorine atoms can enhance the thermal and chemical stability of the compound, making it suitable for applications requiring robust materials.
特性
CAS番号 |
918446-87-4 |
|---|---|
分子式 |
C12H18F2Si |
分子量 |
228.35 g/mol |
IUPAC名 |
butan-2-yl-(3,4-dimethylphenyl)-difluorosilane |
InChI |
InChI=1S/C12H18F2Si/c1-5-11(4)15(13,14)12-7-6-9(2)10(3)8-12/h6-8,11H,5H2,1-4H3 |
InChIキー |
NQCCNNSUNOJQFK-UHFFFAOYSA-N |
正規SMILES |
CCC(C)[Si](C1=CC(=C(C=C1)C)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14196426.png)
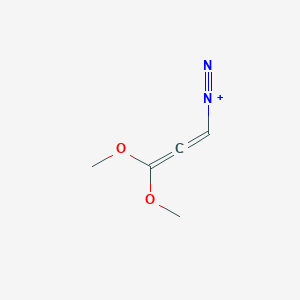


![1-(Chloromethyl)-9-methoxy-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14196441.png)
![4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14196443.png)

![L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14196450.png)
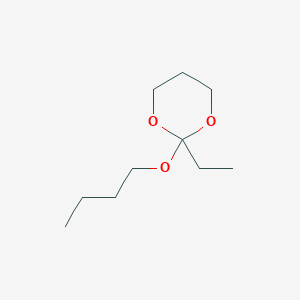
![4-{[(4R)-2-Phenyl-4,5-dihydro-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B14196477.png)
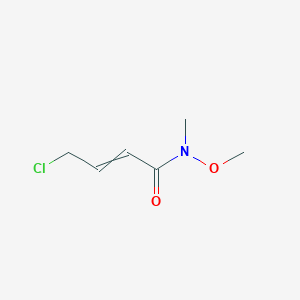
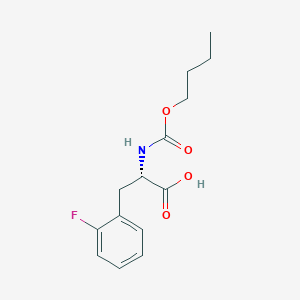
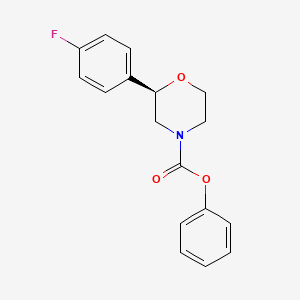
![2,7-Dibromo-9-{[4-(dodecyloxy)phenyl]methylidene}-9H-fluorene](/img/structure/B14196508.png)
